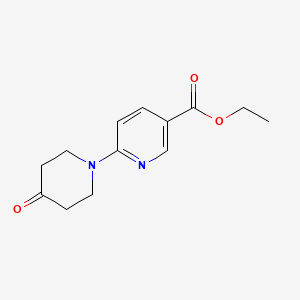

Ethyl 6-(4-oxopiperidin-1-yl)nicotinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

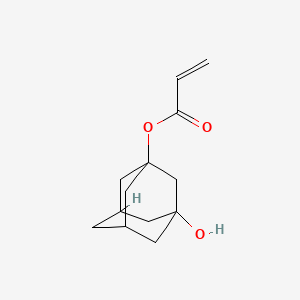

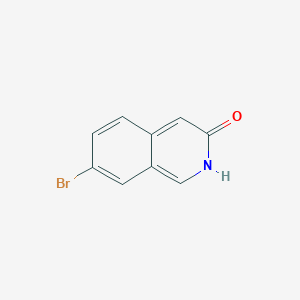

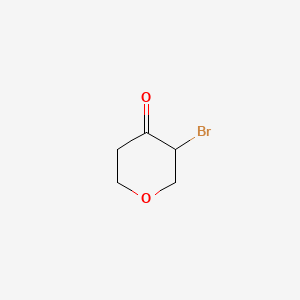

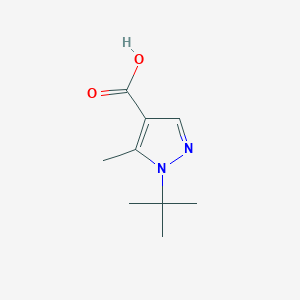

Ethyl 6-(4-oxopiperidin-1-yl)nicotinate is a chemical compound with the molecular formula C13H16N2O3 . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of Ethyl 6-(4-oxopiperidin-1-yl)nicotinate consists of 13 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The molecular weight is 248.28 g/mol .Physical And Chemical Properties Analysis

Ethyl 6-(4-oxopiperidin-1-yl)nicotinate has physical and chemical properties typical of a compound with its molecular structure . Specific properties such as melting point, boiling point, and density can be found in specialized databases .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Ethyl 6-(4-oxopiperidin-1-yl)nicotinate and its derivatives are primarily investigated for their synthesis and chemical properties. Studies have detailed various synthesis methods, including the generation of nicotinic acid derivatives and the exploration of different reaction mechanisms for producing nicotinate esters. For instance, a novel ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate was successfully synthesized, with its structure determined by XRD, GC–MS analysis, element analysis, and NMR spectroscopy, proposing a reaction mechanism for the synthesis process (Zhou et al., 2008). Additionally, the synthesis and stereochemistry of some 3-azabicyclo[3.3.1]nonane derivatives, involving Michael reactions of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates, have been explored to understand the stereochemical aspects of these reactions and their potential transformations (Vafina et al., 2003).

Pharmacological Potential

Ethyl 6-(4-oxopiperidin-1-yl)nicotinate derivatives have been studied for their potential pharmacological applications. One study investigated the retinoprotective effect of 2-ethyl-3-hydroxy-6-methylpyridine nicotinate in a rat model of retinal ischemia–reperfusion. This research indicated that the compound could prevent the development of ischemic injuries in the fundus and led to an increase in the retinal microcirculation level, establishing its potential as a retinoprotector (Peresypkina et al., 2020).

Material Science and Industrial Applications

A comprehensive review on ecological methods to produce nicotinic acid, a derivative of ethyl 6-(4-oxopiperidin-1-yl)nicotinate, from commercially available raw materials such as 3-methylpyridine and 5-ethyl-2-methylpyridine was conducted. This research is vital for developing new technologies for industrial production of nicotinic acid that align with green chemistry principles and do not burden the environment (Lisicki et al., 2022).

Analytical Chemistry Applications

Ethyl 6-(4-oxopiperidin-1-yl)nicotinate derivatives have also found applications in analytical chemistry. For example, X-ray powder diffraction data for 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, an important intermediate in the synthesis of the anticoagulant apixaban, were reported. This research provides valuable information for the characterization and quality control of pharmaceutical intermediates (Wang et al., 2017).

Safety And Hazards

Propiedades

IUPAC Name |

ethyl 6-(4-oxopiperidin-1-yl)pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-2-18-13(17)10-3-4-12(14-9-10)15-7-5-11(16)6-8-15/h3-4,9H,2,5-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIQRIKRNTXHPLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1)N2CCC(=O)CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80640968 |

Source

|

| Record name | Ethyl 6-(4-oxopiperidin-1-yl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-(4-oxopiperidin-1-yl)nicotinate | |

CAS RN |

1016885-83-8 |

Source

|

| Record name | Ethyl 6-(4-oxopiperidin-1-yl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

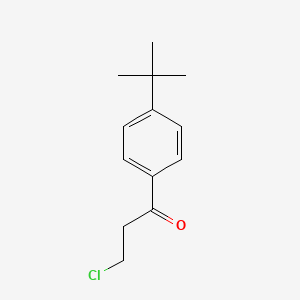

![Methyl 4-[(chlorosulfonyl)methyl]oxane-4-carboxylate](/img/structure/B1291672.png)